

A Technical Guide to the Theoretical Study of Salicylamide O-Acetic Acid

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Compound of Interest		
Compound Name:	Salicylamide O-acetic acid	
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Introduction

Salicylamide O-acetic acid, also known as [2-(Aminocarbonyl)phenoxy]acetic acid, is a derivative of salicylamide with analgesic, anti-inflammatory, and antipyretic properties.[1] Its chemical structure, combining a salicylamide core with an acetic acid moiety, suggests potential for interesting pharmacological activities and makes it a candidate for theoretical investigation to understand its structure-activity relationships, electronic properties, and potential biological targets.

While dedicated theoretical and computational studies specifically on **Salicylamide O-acetic acid** are not extensively available in the public domain, this guide outlines the established computational methodologies and expected theoretical insights based on studies of closely related salicylamide derivatives and other phenoxyacetic acid compounds.[2][3][4][5][6] This document serves as a roadmap for researchers aiming to conduct theoretical investigations on this molecule.

Molecular and Physicochemical Properties

A summary of the known and computationally predicted properties of **Salicylamide O-acetic acid** is presented below. These properties are crucial for understanding its behavior in biological systems and for parameterizing computational models.

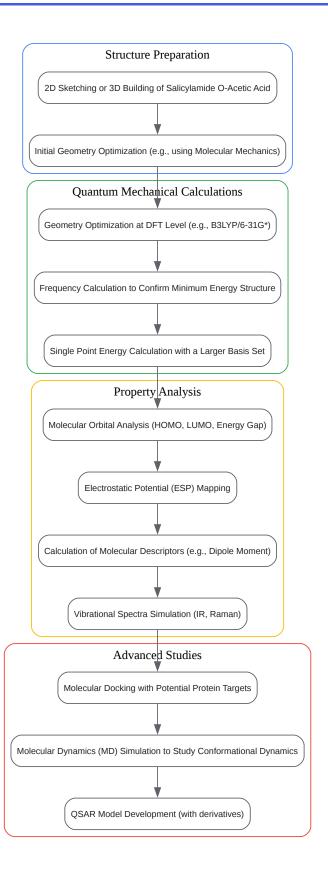


Property	Value	Source
IUPAC Name	2-(2-carbamoylphenoxy)acetic acid	PubChem[7]
CAS Number	25395-22-6	DrugFuture[1]
Molecular Formula	C ₉ H ₉ NO ₄	PubChem[7]
Molecular Weight	195.17 g/mol	PubChem[7]
Melting Point	221 °C	DrugFuture[1]
Topological Polar Surface Area (TPSA)	89.62 Ų	ChemScene[8]
LogP	0.2489	ChemScene[8]
Hydrogen Bond Donors	2	ChemScene[8]
Hydrogen Bond Acceptors	3	ChemScene[8]
Rotatable Bonds	4	ChemScene[8]

Theoretical Investigation Workflow

A typical computational chemistry workflow for the theoretical study of a small molecule like **Salicylamide O-acetic acid** involves several key steps, from initial structure preparation to the analysis of its electronic properties.





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Computational Chemistry Workflow for Salicylamide O-Acetic Acid.



Experimental and Computational Protocols

The following protocols are based on methodologies reported for similar molecules and represent a robust approach for the theoretical characterization of **Salicylamide O-acetic acid**. [2][4][9][10]

- 1. Geometry Optimization and Frequency Calculations
- Software: Gaussian 09 or a similar quantum chemistry software package.
- Methodology:
 - The initial 3D structure of Salicylamide O-acetic acid is built using molecular modeling software (e.g., GaussView, Avogadro).
 - The geometry is optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-31G* basis set.[2] This level of theory provides a good balance between accuracy and computational cost for organic molecules.
 - Frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
 - Thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and
 Gibbs free energy are also obtained from the frequency calculations.
- 2. Electronic Structure Analysis
- Software: Gaussian 09, ORCA, or similar.
- Methodology:
 - Based on the optimized geometry, a single-point energy calculation is performed, often with a larger basis set (e.g., 6-311++G**) for more accurate electronic properties.
 - The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.



- The Molecular Electrostatic Potential (MEP) is calculated and mapped onto the electron density surface to identify electrophilic and nucleophilic sites.
- 3. Molecular Docking (Hypothetical)
- Software: AutoDock, Glide, or similar docking software.
- · Methodology:
 - A potential protein target is selected based on the known pharmacology of salicylamides, such as Cyclooxygenase-2 (COX-2) or STAT3.[11][12][13]
 - The 3D structure of the protein is obtained from the Protein Data Bank (PDB).
 - The optimized structure of Salicylamide O-acetic acid is prepared as the ligand.
 - Molecular docking simulations are performed to predict the binding mode and affinity of the ligand within the protein's active site.
 - The results are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to binding.

Predicted Quantitative Theoretical Data

The following table presents a hypothetical set of quantitative data that would be expected from a DFT study of **Salicylamide O-acetic acid**, based on values reported for similar compounds.

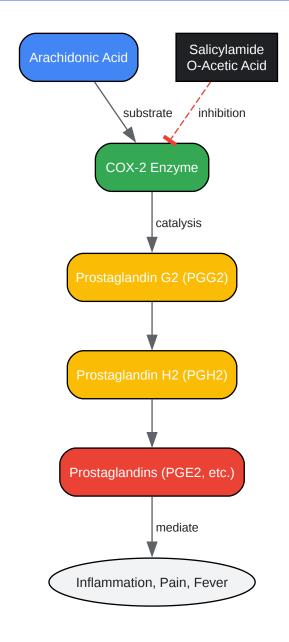


Parameter	Hypothetical Value	Significance
Total Energy	-683.123 Hartrees	The total electronic energy of the molecule at its optimized geometry.
Dipole Moment	3.45 Debye	Indicates the overall polarity of the molecule.
HOMO Energy	-6.78 eV	Energy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy	-1.23 eV	Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap	5.55 eV	An indicator of chemical stability; a larger gap suggests higher stability.[9]
Bond Length (C=O, amide)	1.24 Å	Provides information on the bond order and strength.
Bond Length (O-H, acid)	0.97 Å	Key parameter for understanding hydrogen bonding potential.
Dihedral Angle (C-O-C-C)	175°	Describes the conformation of the ether linkage.

Potential Biological Signaling Pathway Involvement

Given the anti-inflammatory properties of salicylamide derivatives, a potential mechanism of action for **Salicylamide O-acetic acid** could be the inhibition of the COX-2 pathway, which is involved in the synthesis of prostaglandins that mediate inflammation and pain.[11]





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Hypothetical Inhibition of the COX-2 Pathway.

Conclusion

This technical guide provides a comprehensive framework for the theoretical study of **Salicylamide O-acetic acid**. Although direct computational studies on this specific molecule are lacking, the methodologies and expected outcomes presented here, based on research on analogous compounds, offer a solid foundation for future investigations. Such studies would be invaluable for elucidating its electronic structure, conformational preferences, and potential interactions with biological targets, thereby supporting rational drug design and development



efforts. Further research, combining these theoretical approaches with experimental validation, is warranted to fully characterize the properties and therapeutic potential of **Salicylamide O-acetic acid**.

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